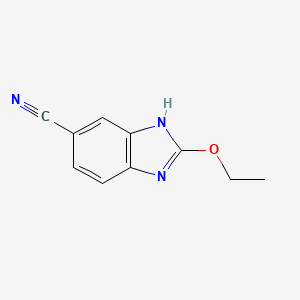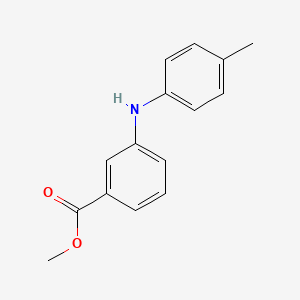
1-(2-(4-Hydroxynaphthalen-1-yl)benzofuran-3-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(4-Hydroxynaphthalen-1-yl)benzofuran-3-yl)ethanone is a complex organic compound known for its unique structural properties. It consists of a benzofuran ring fused with a naphthalene moiety, making it an interesting subject for various chemical studies and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(4-Hydroxynaphthalen-1-yl)benzofuran-3-yl)ethanone typically involves multi-step organic reactions. One common method includes the condensation of 4-hydroxynaphthalene-1-carbaldehyde with benzofuran-3-yl acetic acid under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid, followed by purification through recrystallization.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and relatively low demand. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using continuous flow reactors, can be applied to scale up the laboratory synthesis methods.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-(4-Hydroxynaphthalen-1-yl)benzofuran-3-yl)ethanone undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) for halogenation or amines for amination are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl group can produce an alcohol.
Wissenschaftliche Forschungsanwendungen
1-(2-(4-Hydroxynaphthalen-1-yl)benzofuran-3-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 1-(2-(4-Hydroxynaphthalen-1-yl)benzofuran-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and carbonyl groups allow it to form hydrogen bonds and interact with various enzymes and receptors, potentially inhibiting or activating specific biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(2-Hydroxynaphthalen-1-yl)ethan-1-one
- 1-(1-Hydroxynaphthalen-2-yl)ethan-1-one
- 1-(6-Hydroxynaphthalen-2-yl)ethan-1-one
Uniqueness
1-(2-(4-Hydroxynaphthalen-1-yl)benzofuran-3-yl)ethanone is unique due to its fused benzofuran and naphthalene structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for specialized applications in research and industry .
Eigenschaften
CAS-Nummer |
61639-35-8 |
|---|---|
Molekularformel |
C20H14O3 |
Molekulargewicht |
302.3 g/mol |
IUPAC-Name |
1-[2-(4-hydroxynaphthalen-1-yl)-1-benzofuran-3-yl]ethanone |
InChI |
InChI=1S/C20H14O3/c1-12(21)19-16-8-4-5-9-18(16)23-20(19)15-10-11-17(22)14-7-3-2-6-13(14)15/h2-11,22H,1H3 |
InChI-Schlüssel |
VHGNXOKRNMMUKU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=C(OC2=CC=CC=C21)C3=CC=C(C4=CC=CC=C43)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![1,3-Bis[2,6-di(propan-2-yl)phenyl]imidazol-1-ium](/img/structure/B8694048.png)
![3-(5-bromo-7H-pyrrolo[2,3-d]pyrimidin-4-yl)aniline](/img/structure/B8694053.png)



